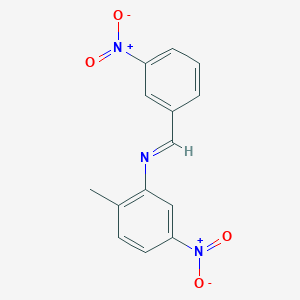![molecular formula C17H16BrN3O4 B11554404 N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554404.png)
N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-propoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium iodide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is being investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of a bromine atom and a nitro group. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline
These compounds share similar structural motifs but differ in their substituents, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C17H16BrN3O4 |
|---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C17H16BrN3O4/c1-2-8-25-16-7-6-14(18)9-13(16)11-19-20-17(22)12-4-3-5-15(10-12)21(23)24/h3-7,9-11H,2,8H2,1H3,(H,20,22)/b19-11+ |
InChI Key |
GCQHOGHNVMBQKL-YBFXNURJSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11554327.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B11554330.png)
![4-{[(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B11554333.png)
![4-chloro-N-{2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazino]ethyl}benzamide](/img/structure/B11554337.png)
![3-(1H-benzotriazol-1-yl)-N'-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide](/img/structure/B11554339.png)

![4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11554348.png)
![N-(2,3-dichlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11554350.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11554351.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11554358.png)
![4-Chloro-N-({N'-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11554368.png)
![4-{(E)-[(4-{[(2Z)-2-(4-{[(3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B11554372.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11554377.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554383.png)
